3-Phenoxy-1,2-propanediol

Description

BenchChem offers high-quality 3-Phenoxy-1,2-propanediol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phenoxy-1,2-propanediol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenoxypropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNQIYTUXOKTMDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870597 | |

| Record name | 1-Phenoxy-2,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |

| Record name | Phenylglyceryl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16567 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00002 [mmHg] | |

| Record name | Phenylglyceryl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16567 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

538-43-2, 16354-93-1, 92768-70-2 | |

| Record name | 3-Phenoxy-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=538-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylglyceryl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Threo-1-phenylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016354931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Phenyloxy)-2-hydroxypropylagarose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092768702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-PHENOXY-1,2-PROPANEDIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenoxy-2,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenoxypropane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOXYPROPANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38D39W41IJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Phenoxy-1,2-propanediol synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 3-Phenoxy-1,2-propanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling 3-Phenoxy-1,2-propanediol

3-Phenoxy-1,2-propanediol (CAS No. 538-43-2) is a versatile organic compound belonging to the family of glyceryl ethers.[1] Structurally, it features a phenyl group linked via an ether bond to a propane-1,2-diol backbone. This unique combination of an aromatic ring and a diol functional group imparts a set of properties that make it highly valuable across multiple industries. It typically appears as a white crystalline solid or powder.[2]

Known for its utility as a solvent, emollient, and preservative, 3-phenoxy-1,2-propanediol is a common ingredient in cosmetics and personal care products.[3][4] Furthermore, its antimicrobial properties and role as a synthetic intermediate have established its importance in the pharmaceutical sector.[3][4] This guide provides a comprehensive overview of its synthesis and the rigorous analytical techniques required for its characterization, offering a foundational resource for professionals in chemical synthesis and drug development.

Table 1: Physicochemical Properties of 3-Phenoxy-1,2-propanediol

| Property | Value | Source |

|---|---|---|

| CAS Number | 538-43-2 | [1][3] |

| Molecular Formula | C₉H₁₂O₃ | [1][3] |

| Molecular Weight | 168.19 g/mol | [1][2] |

| Appearance | White crystalline solid/powder | [2] |

| Melting Point | 67.5 °C | [2] |

| Boiling Point | 129-142 °C | [2] |

| IUPAC Name | 3-phenoxypropane-1,2-diol |[1] |

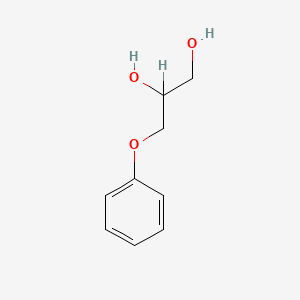

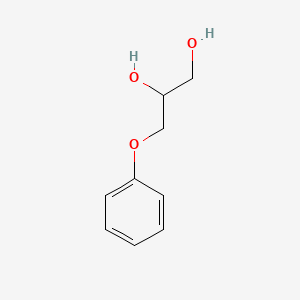

Caption: Chemical Structure of 3-Phenoxy-1,2-propanediol.

Synthesis Methodologies: Pathways to an Essential Intermediate

The formation of the ether linkage is the central challenge in synthesizing 3-Phenoxy-1,2-propanediol. Two primary, industrially relevant pathways are discussed below: the Williamson Ether Synthesis and the base-catalyzed ring-opening of an epoxide.

Williamson Ether Synthesis: A Classic and Reliable Route

This venerable reaction, developed by Alexander Williamson in 1850, remains one of the most straightforward and popular methods for preparing ethers.[5][6] The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][7]

Mechanism & Rationale: The core of this method involves the reaction between a phenoxide ion and an alkyl halide.

-

Deprotonation: Phenol is not nucleophilic enough to readily react with an alkyl halide. Therefore, a base (e.g., potassium hydroxide, sodium hydroxide, or potassium carbonate) is used to deprotonate the acidic hydroxyl group of phenol, forming the much more nucleophilic sodium or potassium phenoxide ion.[8][9]

-

SN2 Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of a suitable three-carbon substrate bearing a good leaving group, such as 3-chloro-1,2-propanediol. The SN2 mechanism is favored because the substrate has a primary carbon attached to the leaving group, which minimizes steric hindrance.[6][7]

Caption: Workflow for Williamson Ether Synthesis of 3-Phenoxy-1,2-propanediol.

Experimental Protocol: Williamson Ether Synthesis

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 eq) in a suitable solvent such as butanone or ethanol.[5]

-

Base Addition: Add finely pulverized potassium carbonate (1.5 eq) or an aqueous solution of potassium hydroxide (1.5 eq) to the flask.[5][8]

-

Phenoxide Formation: Heat the mixture to reflux for 30-60 minutes to ensure the complete formation of the potassium phenoxide salt.

-

Substrate Addition: Slowly add 3-chloro-1,2-propanediol (1.1 eq) to the reaction mixture.

-

Reaction: Continue to heat the mixture under reflux for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup & Isolation: After cooling to room temperature, filter the mixture to remove the inorganic salt (KCl). The solvent is then removed from the filtrate under reduced pressure.

-

Purification: The resulting crude product can be purified either by vacuum distillation or by recrystallization from a suitable solvent system (e.g., toluene/heptane) to yield pure, white crystals of 3-phenoxy-1,2-propanediol.

Epoxide Ring-Opening: An Atom-Economical Approach

This method utilizes the reaction between phenol and a reactive epoxide, such as glycidol (2,3-epoxy-1-propanol), under basic conditions.[10][11] This pathway is often favored for its high atom economy, as the primary byproduct is water.

Mechanism & Rationale: The reaction proceeds via a nucleophilic attack on the epoxide ring.

-

Phenoxide Formation: Similar to the Williamson synthesis, a base is required to deprotonate phenol to form the active phenoxide nucleophile.

-

Ring-Opening: The phenoxide attacks one of the electrophilic carbons of the glycidol epoxide ring. The attack preferentially occurs at the less sterically hindered terminal carbon, leading to the desired 1,2-diol product after a final protonation step during workup.

Characterization and Quality Control: A Self-Validating System

Rigorous characterization is essential to confirm the identity and purity of the synthesized 3-Phenoxy-1,2-propanediol. The combination of spectroscopic and physical methods provides a self-validating system, ensuring the final product meets the required specifications.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.[12] The expected signals for 3-phenoxy-1,2-propanediol in CDCl₃ are:

-

Aromatic Protons (Ar-H): A complex multiplet between δ 6.8-7.4 ppm, integrating to 5H.

-

Methylene & Methine Protons (-O-CH₂-CH(OH)-CH₂OH): A series of multiplets between δ 3.6-4.2 ppm, integrating to 5H.

-

Hydroxyl Protons (-OH): Two broad singlets, which may exchange with D₂O, typically appearing between δ 2.0-4.0 ppm, integrating to 2H.[12][13]

-

-

¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule.[14] Key expected signals include those for the aromatic carbons (δ 114-159 ppm), the ether-linked methylene carbon (-O-CH₂) (~δ 70 ppm), the methine carbon (-CH(OH)-) (~δ 71 ppm), and the primary alcohol methylene carbon (-CH₂OH) (~δ 64 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is used to identify the key functional groups present in the molecule.[1]

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the hydroxyl groups.

-

Aromatic C-H Stretch: Sharp peaks observed just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks observed just below 3000 cm⁻¹.

-

Aromatic C=C Stretch: Two or three sharp bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Ether & Alcohol): Strong, characteristic absorptions in the fingerprint region between 1040-1250 cm⁻¹.

Mass Spectrometry (MS) MS provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at a mass-to-charge ratio (m/z) of 168, corresponding to the molecular formula C₉H₁₂O₃.[1][15][16]

-

Key Fragments: A highly prominent base peak is typically observed at m/z 94, resulting from the stable phenoxy radical cation [C₆H₅O]⁺. Other significant fragments can be seen at m/z 77 ([C₆H₅]⁺) and 74.[15][16][17]

Table 2: Summary of Key Characterization Data

| Technique | Feature | Expected Result | Source |

|---|---|---|---|

| ¹H NMR | Aromatic Protons | δ 6.8-7.4 ppm (5H, m) | [12] |

| Propanediol Protons | δ 3.6-4.2 ppm (5H, m) | [12] | |

| FTIR | O-H Stretch | 3200-3500 cm⁻¹ (broad) | [1] |

| C-O Ether Stretch | ~1240-1250 cm⁻¹ (strong) | [1] | |

| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z 168 | [1][15][16] |

| Base Peak | m/z 94 ([C₆H₅O]⁺) | [1][15][17] |

| Melting Point | Physical Constant | 67-69 °C |[2] |

Conclusion

The synthesis of 3-Phenoxy-1,2-propanediol can be reliably achieved through established organic chemistry methodologies, most notably the Williamson Ether Synthesis. The causality behind each experimental choice, from the selection of a base to deprotonate phenol to the use of a primary substrate to favor the SN2 mechanism, is grounded in fundamental chemical principles. The successful synthesis is validated through a suite of analytical techniques, including NMR, FTIR, and Mass Spectrometry, which together confirm the molecular structure and purity of the final product. This guide provides the necessary technical framework for researchers and developers to confidently produce and verify this important chemical intermediate.

References

-

3-Phenoxy-1,2-propanediol | C9H12O3 | CID 10857 - PubChem - NIH . [Link]

-

3-Phenoxy-1,2-propanediol - Optional[1H NMR] - Spectrum - SpectraBase . [Link]

-

1,2-Propanediol, 3-phenoxy- - the NIST WebBook . [Link]

-

Experiment 06 Williamson Ether Synthesis . [Link]

-

TOP – Mass spectrum of 1,2-propanediol, 3-phenoxy- (PDP) measure at... - ResearchGate . [Link]

-

Williamson Ether Synthesis - Name Reactions in Organic Synthesis . [Link]

-

Williamson Ether Synthesis - Unknown . [Link]

-

Williamson ether synthesis - Wikipedia . [Link]

-

3-phenoxy-1,2-propanediol - Chemical Synthesis Database . [Link]

-

3-Phenoxy-1,2-propanediol - Optional[13C NMR] - Chemical Shifts - SpectraBase . [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry . [Link]

-

Reactions of glycerol with various phenols | Download Table - ResearchGate . [Link]

-

Glycidol - Some Industrial Chemicals - NCBI Bookshelf . [Link]

-

Glycidol | C3H6O2 | CID 11164 - PubChem - NIH . [Link]

Sources

- 1. 3-Phenoxy-1,2-propanediol | C9H12O3 | CID 10857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CAS 538-43-2: 3-Phenoxy-1,2-propanediol | CymitQuimica [cymitquimica.com]

- 5. gold-chemistry.org [gold-chemistry.org]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 9. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. Glycidol - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Glycidol | C3H6O2 | CID 11164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-Phenoxy-1,2-propanediol(538-43-2) 1H NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. spectrabase.com [spectrabase.com]

- 15. 3-Phenoxy-1,2-propanediol(538-43-2) MS spectrum [chemicalbook.com]

- 16. 1,2-Propanediol, 3-phenoxy- [webbook.nist.gov]

- 17. researchgate.net [researchgate.net]

Physicochemical properties of 3-Phenoxy-1,2-propanediol

An In-depth Technical Guide to the Physicochemical Properties of 3-Phenoxy-1,2-propanediol

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties of 3-Phenoxy-1,2-propanediol (CAS No. 538-43-2), a compound of significant interest in the pharmaceutical, cosmetic, and fine chemical industries. As a versatile glycol ether, its utility as a solvent, emollient, preservative, and synthetic intermediate is fundamentally governed by its physical and chemical characteristics.[1][2] This document synthesizes data from authoritative sources and outlines field-proven experimental protocols for the precise determination of its key properties. The methodologies are presented with a rationale for their selection, reflecting an approach grounded in scientific integrity and practical application for researchers, scientists, and drug development professionals.

Chemical Identity and Molecular Structure

3-Phenoxy-1,2-propanediol, also widely known as Glycerol α-monophenyl ether, is an aromatic ether containing a propanediol backbone.[1][3] This unique structure, featuring both hydrophilic hydroxyl groups and a lipophilic phenoxy group, imparts amphiphilic character, which is central to its applications.

-

IUPAC Name: 3-phenoxypropane-1,2-diol[4]

-

CAS Registry Number: 538-43-2[3]

-

Molecular Formula: C₉H₁₂O₃[3]

-

Synonyms: Antodyne, Glycerol α-monophenyl ether, Phenol glyceryl ether, Phenylglyceryl ether, 1-Phenoxy-2,3-propanediol[4][5]

-

Molecular Identifiers:

Core Physicochemical Properties

The functional behavior of 3-Phenoxy-1,2-propanediol in various matrices is dictated by its fundamental physicochemical properties. The following table summarizes the most critical quantitative data available for this compound.

| Property | Value | Conditions / Notes | Source(s) |

| Molecular Weight | 168.19 g/mol | --- | [3][4] |

| Appearance | White crystalline solid/powder | At standard temperature and pressure | [4][5] |

| Melting Point | 67.5 °C | --- | [3][5][7] |

| Boiling Point | 200-202 °C | At 22 Torr | [3] |

| 129-142 °C | Pressure not specified | [5] | |

| Density | 1.225 g/cm³ | At 30 °C | [3][5] |

| Water Solubility | Soluble | Estimated: 15,830 mg/L at 25 °C | [1][2][7] |

| logP (o/w) | 0.7 - 0.75 | A measure of lipophilicity | [4][5][7] |

| pKa | 13.61 ± 0.20 | Predicted value; relates to the acidity of the hydroxyl groups | [2] |

| Vapor Pressure | 0.00002 mmHg | --- | [4] |

| Flash Point | 156.4 ± 22.3 °C | Closed cup | [5] |

| Refractive Index | 1.551 | --- | [5] |

| Topological Polar Surface Area (TPSA) | 49.7 Ų | Correlates with transport properties | [4][5] |

Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and structural confirmation of 3-Phenoxy-1,2-propanediol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the aromatic protons on the phenyl ring, the methine proton of the secondary alcohol, and the diastereotopic methylene protons of the primary alcohol and ether linkage. The hydroxyl protons will appear as exchangeable signals.[8][9]

-

¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons (with symmetry considerations) and the three aliphatic carbons of the propanediol chain.[4]

-

-

Infrared (IR) Spectroscopy: The IR spectrum prominently features a broad absorption band in the 3200-3400 cm⁻¹ region, indicative of O-H stretching from the hydroxyl groups. Strong C-O stretching bands from the ether and alcohol functionalities are also expected around 1040-1250 cm⁻¹. Aromatic C-H and C=C stretching bands will be present as well.[4]

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry typically shows a molecular ion peak (M⁺) at m/z 168.[4] A prominent fragment ion at m/z 94 is commonly observed, corresponding to the phenoxy moiety.[4][10]

Stability, Reactivity, and Storage

-

Chemical Stability: The compound is stable at room temperature in closed containers under normal storage and handling conditions.[2][5]

-

Incompatible Materials: To maintain its integrity, contact with strong oxidizing agents, strong reducing agents, strong acids, and strong bases should be avoided.[2][11]

-

Hazardous Decomposition Products: Thermal decomposition can produce carbon monoxide and carbon dioxide.[2][11]

-

Recommended Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[5]

Experimental Protocols for Property Determination

The trustworthiness of physicochemical data hinges on the application of robust and validated experimental methods. The following protocols are standard in the field for determining key parameters.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Causality: Before any physical property is measured, establishing the purity of the analyte is paramount. Impurities can significantly alter results, for instance, by depressing the melting point or affecting partition coefficients. HPLC is the gold standard for this assessment due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase method is chosen here due to the compound's moderate polarity.

Methodology:

-

System Preparation: Use a C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Prepare an isocratic mobile phase of acetonitrile and water (e.g., 40:60 v/v). Filter and degas the mobile phase to prevent blockages and baseline noise.

-

Sample Preparation: Accurately weigh and dissolve 3-Phenoxy-1,2-propanediol in the mobile phase to a concentration of approximately 1 mg/mL.

-

Instrument Parameters:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

Detector: UV at 270 nm (due to the phenyl group chromophore).

-

-

Analysis: Inject the sample and record the chromatogram for a sufficient duration (e.g., 15 minutes) to ensure all potential impurities have eluted.

-

Quantification: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

Caption: Workflow for purity analysis via HPLC.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Causality: DSC is superior to traditional melting point apparatus for its high precision and ability to provide additional thermodynamic information, such as the heat of fusion. It measures the difference in heat flow required to increase the temperature of a sample and a reference. For a pure crystalline solid, this results in a sharp, well-defined endothermic peak at the melting point.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the powdered 3-Phenoxy-1,2-propanediol into a standard aluminum DSC pan.

-

Encapsulation: Crimp the pan with a lid to encapsulate the sample. Prepare an empty, crimped pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) through the melting transition to a temperature above it (e.g., 100 °C).

-

Use an inert nitrogen purge gas (e.g., 50 mL/min) to prevent oxidative degradation.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The peak area can be integrated to determine the enthalpy of fusion.

Caption: Process for melting point determination using DSC.

Octanol-Water Partition Coefficient (logP) by Shake-Flask Method

Causality: The logP value is a critical parameter in drug development, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method, as described in OECD Guideline 107, is the traditional and most reliable method for its direct measurement. It quantifies the equilibrium distribution of a compound between two immiscible phases: n-octanol (simulating lipids) and water (simulating aqueous biological fluids).

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours, followed by separation. This ensures thermodynamic equilibrium during the experiment.

-

Sample Addition: Prepare several flasks containing varying ratios of the pre-saturated n-octanol and water (e.g., 1:1, 1:2, 2:1). Add a known amount of 3-Phenoxy-1,2-propanediol to each flask. The concentration should be low enough to avoid saturation in either phase.

-

Equilibration: Shake the flasks at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours).

-

Phase Separation: Centrifuge the flasks to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the analyte in each phase using a suitable analytical method, such as HPLC-UV or GC-MS.

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value. The results from the different phase ratios are averaged.

Caption: Shake-flask method workflow for logP determination.

Safety and Toxicological Profile

-

Hazard Classification: According to aggregated GHS data, 3-Phenoxy-1,2-propanediol is not classified as a hazardous substance.[4][11]

-

Acute Toxicity:

-

First Aid Measures:

-

Handling: Standard laboratory personal protective equipment (PPE), including safety goggles and gloves, should be worn.[13]

References

-

3-Phenoxy-1,2-propanediol - CAS Common Chemistry. (n.d.). CAS, a division of the American Chemical Society. Retrieved January 8, 2026, from [Link]

-

3-Phenoxy-1,2-propanediol | C9H12O3 | CID 10857 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-

Material Safety Data Sheets 3-Phenoxypropane-1,2-diol. (n.d.). Cleanchem Laboratories. Retrieved January 8, 2026, from [Link]

-

phenoxypropanediol, 538-43-2 - The Good Scents Company. (n.d.). The Good Scents Company. Retrieved January 8, 2026, from [Link]

-

3-Phenoxy-1,2-propanediol - SpectraBase. (n.d.). Wiley Science Solutions. Retrieved January 8, 2026, from [Link]

-

1,2-Propanediol, 3-phenoxy- - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 8, 2026, from [Link]

-

3-phenoxy-1,2-propanediol (C9H12O3) - PubChemLite. (n.d.). PubChemLite. Retrieved January 8, 2026, from [Link]

Sources

- 1. CAS 538-43-2: 3-Phenoxy-1,2-propanediol | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 3-Phenoxy-1,2-propanediol | C9H12O3 | CID 10857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. PubChemLite - 3-phenoxy-1,2-propanediol (C9H12O3) [pubchemlite.lcsb.uni.lu]

- 7. phenoxypropanediol, 538-43-2 [thegoodscentscompany.com]

- 8. 3-Phenoxy-1,2-propanediol(538-43-2) 1H NMR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. 1,2-Propanediol, 3-phenoxy- [webbook.nist.gov]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. cleanchemlab.com [cleanchemlab.com]

- 13. echemi.com [echemi.com]

Spectroscopic data of 3-Phenoxy-1,2-propanediol (NMR, IR, MS)

<An In-Depth Technical Guide to the Spectroscopic Data of 3-Phenoxy-1,2-propanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxy-1,2-propanediol (CAS No: 538-43-2), a glycerol α-monophenyl ether, is a compound of significant interest in the pharmaceutical and chemical industries.[1] Its utility as a synthetic intermediate and its presence in various formulations necessitate robust analytical methods for its unequivocal identification and characterization. This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that collectively serve as a fingerprint for this molecule. Understanding these spectroscopic signatures is paramount for quality control, reaction monitoring, and structural verification in research and development settings.

Molecular Structure and Spectroscopic Implications

The structure of 3-Phenoxy-1,2-propanediol (C₉H₁₂O₃) features a phenoxy group connected via an ether linkage to a propane-1,2-diol backbone.[2] This combination of an aromatic ring, an ether, a primary alcohol, and a secondary alcohol gives rise to a distinct and predictable pattern of signals across different spectroscopic techniques. The analysis herein will focus on correlating these structural features with the observed spectral data.

Figure 1. Chemical Structure of 3-Phenoxy-1,2-propanediol.

Figure 1. Chemical Structure of 3-Phenoxy-1,2-propanediol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map the molecular framework with high precision.

¹H NMR Spectral Analysis

The proton NMR spectrum provides detailed information about the number of different types of protons, their electronic environment, and their connectivity. For 3-Phenoxy-1,2-propanediol, the spectrum is typically acquired in a deuterated solvent such as CDCl₃.[3]

Table 1: Summary of ¹H NMR Data for 3-Phenoxy-1,2-propanediol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality and Insights |

| ~7.30 | t | 2H | H-meta | The triplet arises from coupling to the two ortho protons. The chemical shift is downfield due to the aromatic ring current. |

| ~6.98 | t | 1H | H-para | This proton is coupled to the two meta protons, resulting in a triplet. It is the most shielded of the aromatic protons. |

| ~6.90 | d | 2H | H-ortho | These protons are deshielded by the adjacent electronegative oxygen atom and coupled only to the meta protons. |

| ~4.15 | m | 1H | CH (C2) | This methine proton is coupled to the protons on C1 and C3, resulting in a complex multiplet. |

| ~4.00 | dd | 2H | O-CH₂ (C3) | These protons are diastereotopic and coupled to the C2 proton, appearing as a doublet of doublets. |

| ~3.80 | m | 2H | CH₂-OH (C1) | These protons are coupled to the C2 proton. |

| ~2.5-3.5 | br s | 2H | OH x 2 | The signals for the hydroxyl protons are typically broad and their chemical shift is variable, depending on concentration and temperature. |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective electronic environments.

Table 2: Summary of ¹³C NMR Data for 3-Phenoxy-1,2-propanediol [4][5]

| Chemical Shift (δ) ppm | Carbon Type | Assignment | Causality and Insights |

| ~158.5 | C | C-ipso | Quaternary carbon attached to the ether oxygen, significantly deshielded. |

| ~129.5 | CH | C-meta | Aromatic CH carbons. |

| ~121.2 | CH | C-para | Aromatic CH carbon. |

| ~114.5 | CH | C-ortho | Aromatic CH carbons shielded relative to the meta and para positions. |

| ~70.8 | CH | C2 | Secondary alcohol carbon, deshielded by the attached hydroxyl group. |

| ~69.1 | CH₂ | C3 | Methylene carbon of the ether linkage, deshielded by the oxygen. |

| ~63.8 | CH₂ | C1 | Primary alcohol carbon. |

Experimental Protocol: NMR Spectrum Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of 3-Phenoxy-1,2-propanediol in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Place the NMR tube into the spectrometer's probe.

-

Acquisition Parameters:

-

For ¹H NMR, acquire the spectrum using a standard pulse program. A spectral width of approximately 12 ppm and a relaxation delay of 1-2 seconds are typically sufficient.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A wider spectral width (~200 ppm) and a longer relaxation delay may be necessary due to the longer relaxation times of quaternary carbons.

-

-

Data Processing: Fourier transform the acquired Free Induction Decay (FID), phase the spectrum, and perform baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 3-Phenoxy-1,2-propanediol is characterized by distinct absorption bands corresponding to its alcohol and ether functionalities.

Table 3: Key IR Absorption Bands for 3-Phenoxy-1,2-propanediol [2]

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | Insights |

| 3300-3400 | Strong, Broad | O-H stretch | Alcohol | The broadness of this peak is a hallmark of hydrogen bonding between the alcohol groups. |

| 3000-3100 | Medium | C-H stretch | Aromatic | Corresponds to the C-H bonds on the phenyl ring. |

| 2850-2950 | Medium | C-H stretch | Aliphatic | Corresponds to the C-H bonds of the propanediol backbone. |

| 1580-1600, 1480-1500 | Medium-Strong | C=C stretch | Aromatic Ring | These two bands are characteristic of the phenyl group. |

| 1240 | Strong | C-O stretch | Aryl Ether | Strong absorption due to the asymmetric stretch of the Ar-O-C bond. |

| 1040-1080 | Strong | C-O stretch | Alcohol | Corresponds to the stretching vibrations of the primary and secondary alcohol C-O bonds. |

Experimental Protocol: ATR-FTIR Spectroscopy

-

Background Scan: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean. Record a background spectrum of the empty crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrumental interferences.

-

Sample Application: Place a small amount of the solid 3-Phenoxy-1,2-propanediol sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure. For 3-Phenoxy-1,2-propanediol, Electron Ionization (EI) is a common technique.

Fragmentation Analysis (EI-MS)

Upon electron impact, the molecule is ionized to form a molecular ion (M⁺), which can then undergo fragmentation. The molecular weight of 3-Phenoxy-1,2-propanediol is 168.19 g/mol .[2]

-

Molecular Ion (M⁺): A peak at m/z = 168 is expected, corresponding to the intact radical cation [C₉H₁₂O₃]⁺.[1][2]

-

Base Peak (m/z = 94): The most abundant peak in the spectrum is typically at m/z = 94.[2] This corresponds to the phenoxy radical cation [C₆H₅O]⁺, formed by the cleavage of the C-O bond between the aromatic ring and the propanediol side chain. Its high stability is the driving force for this fragmentation.

-

Other Key Fragments:

-

m/z = 77: Represents the phenyl cation [C₆H₅]⁺, resulting from the loss of the oxygen atom from the phenoxy fragment.[2]

-

m/z = 75: Corresponds to the [CH₂(OH)CH(OH)]⁺ fragment.

-

m/z = 43: Often attributed to the [CH₂CHO]⁺ or [C₃H₇]⁺ fragment.

-

Visualization of Fragmentation Pathway

The logical flow of the fragmentation can be visualized as follows:

Caption: Key EI-MS fragmentation pathways for 3-Phenoxy-1,2-propanediol.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, ethyl acetate).

-

Injection: Inject a small volume (typically 1 µL) of the solution into the Gas Chromatograph (GC) inlet. The high temperature of the inlet vaporizes the sample.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column. The column separates the analyte from any impurities based on boiling point and polarity.

-

Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer (typically set to 70 eV for EI).

-

Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate the mass spectrum.

Integrated Spectroscopic Workflow

Caption: Integrated workflow for the structural confirmation of 3-Phenoxy-1,2-propanediol.

This integrated approach provides a robust and reliable confirmation of the molecule's identity. MS confirms the molecular weight and key substructures, IR identifies the essential functional groups, and NMR elucidates the precise connectivity of the atoms, leading to an unambiguous structural assignment.

Conclusion

The spectroscopic characterization of 3-Phenoxy-1,2-propanediol is a clear illustration of modern analytical chemistry principles. The distinct signals in its ¹H NMR, ¹³C NMR, IR, and MS spectra are directly correlated to its unique molecular architecture. This guide provides the foundational data and interpretive logic required by researchers and scientists to confidently identify and verify this compound, ensuring the integrity and quality of their work in drug development and chemical synthesis.

References

-

Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 3-PHENOXYPROPANE-1,2-DIOL. Available at: [Link]

-

SpectraBase. (n.d.). 3-Phenoxy-1,2-propanediol - Optional[1H NMR] - Spectrum. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10857, 3-Phenoxy-1,2-propanediol. Available at: [Link]

-

Angene Chemical. (2021). Safety Data Sheet - 3-Phenoxy-1,2-propanediol. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). 1,2-Propanediol, 3-phenoxy- in NIST Chemistry WebBook. Available at: [Link]

-

SpectraBase. (n.d.). 3-Phenoxy-1,2-propanediol - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

SpectraBase. (n.d.). 1,2-Propanediol, 3-(2-phenoxyphenyl)- - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

PubChemLite. (n.d.). 3-phenoxy-1,2-propanediol (C9H12O3). Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

Sources

- 1. 1,2-Propanediol, 3-phenoxy- [webbook.nist.gov]

- 2. 3-Phenoxy-1,2-propanediol | C9H12O3 | CID 10857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Phenoxy-1,2-propanediol(538-43-2) 1H NMR [m.chemicalbook.com]

- 4. 3-Phenoxy-1,2-propanediol(538-43-2) 13C NMR [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 3-Phenoxy-1,2-propanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Crystalline Form in Pharmaceutical Science

The arrangement of molecules in a crystal lattice dictates a compound's macroscopic properties. For an active pharmaceutical ingredient (API) or an excipient like 3-phenoxy-1,2-propanediol, understanding the crystal structure is not merely an academic exercise; it is a critical component of drug development. The solid-form landscape, including polymorphism, solvates, and co-crystals, can significantly impact a drug product's performance and manufacturability.

3-Phenoxy-1,2-propanediol, with its flexible propanediol chain and aromatic phenoxy group, possesses multiple hydrogen bond donors and acceptors, suggesting a rich and potentially complex crystalline landscape. Its use as a solvent, emollient, and preservative in various formulations underscores the importance of its physical properties, which are intrinsically linked to its crystal structure.

Physicochemical Properties of 3-Phenoxy-1,2-propanediol

A thorough understanding of the molecule's intrinsic properties is the foundation for any crystallographic study.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₃ | |

| Molecular Weight | 168.19 g/mol | |

| Appearance | White crystalline powder | |

| Melting Point | 67.5 °C | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 3 | |

| Rotatable Bond Count | 4 |

These properties, particularly the presence of hydrogen bond donors and acceptors and the molecule's conformational flexibility, are key determinants of its crystal packing.

The Path to Elucidation: A Methodological Workflow for Crystal Structure Determination

The determination of a molecule's crystal structure is a systematic process that begins with the growth of high-quality single crystals and culminates in the refinement of a three-dimensional atomic model.

Figure 1: Workflow for the determination of the crystal structure of a small molecule.

Step-by-Step Experimental Protocol

-

Crystal Growth:

-

Objective: To obtain single crystals of 3-phenoxy-1,2-propanediol of suitable size and quality (typically 0.1-0.3 mm) for X-ray diffraction.

-

Method 1: Slow Evaporation:

-

Dissolve a small amount of purified 3-phenoxy-1,2-propanediol in a suitable solvent (e.g., ethanol, ethyl acetate, or a solvent mixture) to near saturation in a clean vial.

-

Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

-

Monitor the vial for the formation of well-defined, transparent crystals.

-

-

Method 2: Vapor Diffusion:

-

Dissolve the compound in a small amount of a relatively non-volatile solvent in a small, open vial.

-

Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble.

-

The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

-

-

-

Crystal Mounting and Data Collection:

-

A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

The mounted crystal is placed in a single-crystal X-ray diffractometer.

-

The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.

-

A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The initial positions of the atoms in the asymmetric unit are determined using methods such as direct methods or Patterson synthesis.

-

The atomic positions and thermal displacement parameters are refined against the experimental data to obtain the final, accurate crystal structure.

-

Anticipated Crystal Structure of 3-Phenoxy-1,2-propanediol: Insights from Analogs

In the absence of a published crystal structure for 3-phenoxy-1,2-propanediol, we can draw valuable insights from the crystal structures of closely related molecules.

Guaifenesin (3-(2-methoxyphenoxy)-1,2-propanediol)

The crystal structure of the expectorant drug guaifenesin has been determined. It crystallizes in the orthorhombic space group P2₁2₁2₁ with four molecules in the unit cell. A key feature of its crystal packing is a two-dimensional network of strong hydrogen bonds involving both hydroxyl groups. This network plays a crucial role in stabilizing the crystal lattice.

3-(2-Chloro-5-methylphenoxy)propane-1,2-diol

The crystal structure of this analog reveals the formation of hydrogen-bonded supramolecular synthons. In both the racemic and enantiopure forms, a homochiral chain is observed. The chirality of the environment influences the second supramolecular synthon, highlighting the subtle interplay of molecular structure and crystal packing.

Hypothetical Hydrogen Bonding and Packing in 3-Phenoxy-1,2-propanediol

Based on the structures of its analogs, we can hypothesize the following for the crystal structure of 3-phenoxy-1,2-propanediol:

-

Extensive Hydrogen Bonding: The two hydroxyl groups are expected to be involved in a network of intermolecular hydrogen bonds, likely forming chains or sheets. The ether oxygen may also act as a hydrogen bond acceptor.

-

Potential for Polymorphism: The conformational flexibility of the propanediol and phenoxy ether linkage could give rise to different crystalline forms (polymorphs) with distinct packing arrangements and physicochemical properties.

-

Role of Aromatic Interactions: Pi-pi stacking interactions between the phenyl rings of adjacent molecules may also contribute to the overall stability of the crystal lattice.

Figure 2: Hypothetical intermolecular interactions in the crystal lattice of 3-phenoxy-1,2-propanediol.

Implications for Drug Development

The precise knowledge of the crystal structure of 3-phenoxy-1,2-propanediol would have several key implications for its use in drug development:

-

Solid-Form Screening: A definitive crystal structure serves as the starting point for comprehensive solid-form screening to identify all relevant polymorphs, solvates, and co-crystals.

-

Formulation Development: Understanding the intermolecular interactions in the crystal lattice can guide the selection of excipients and processing conditions to ensure the stability of the desired solid form in a drug product.

-

Intellectual Property: Novel crystalline forms of 3-phenoxy-1,2-propanediol could be patentable, providing a competitive advantage.

-

Regulatory Affairs: A well-characterized solid form is a critical component of regulatory submissions to agencies such as the FDA and EMA.

Conclusion

While the definitive crystal structure of 3-phenoxy-1,2-propanediol remains to be publicly disclosed, this technical guide has outlined the established methodologies for its determination and provided a scientifically grounded hypothesis of its potential solid-state architecture. The insights gleaned from analogous structures underscore the likely importance of hydrogen bonding and aromatic interactions in its crystal packing. For researchers and professionals in drug development, a thorough understanding of the crystalline state of this versatile molecule is paramount for controlling its physical properties and ensuring the quality and performance of the final drug product. The elucidation of this structure would represent a valuable contribution to the field of pharmaceutical sciences.

References

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Retrieved from [Link]

- Jones, P. G. (1981). Crystal growing. Chemistry in Britain, 17, 222-225.

-

Single-crystal X-ray Diffraction. (n.d.). SERC (Carleton). Retrieved from [Link]

-

Single Crystal X-ray Diffraction. (n.d.). University of York. Retrieved from [Link]

-

Growing Quality Crystals. (n.d.). MIT Department of Chemistry. Retrieved from [Link]

A Comprehensive Technical Guide to the Thermal Analysis of 3-Phenoxy-1,2-propanediol

Abstract

This technical guide provides a detailed framework for the thermal analysis of 3-Phenoxy-1,2-propanediol (CAS No: 538-43-2), a compound of significant interest in the pharmaceutical and cosmetic industries.[1] Recognizing the critical role of thermal stability and phase behavior in drug development and formulation, this document outlines comprehensive protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). While specific experimental thermograms for this compound are not widely published, this guide synthesizes data from analogous structures and established thermal analysis principles to present an expected thermal profile. It further delves into the scientific rationale behind experimental parameter selection and offers insights into the interpretation of potential thermal events, including melting, decomposition, and the influence of the compound's ether and diol functionalities. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the characterization of 3-Phenoxy-1,2-propanediol and related aryloxypropanediol compounds.

Introduction: The Significance of Thermal Analysis in the Lifecycle of 3-Phenoxy-1,2-propanediol

3-Phenoxy-1,2-propanediol, a molecule possessing both ether and diol moieties, sees application as a solvent, preservative, and fragrance component.[1] In the pharmaceutical context, understanding its thermal properties is paramount for ensuring product stability, efficacy, and safety. Thermal analysis techniques are indispensable tools for elucidating the behavior of active pharmaceutical ingredients (APIs) and excipients under varying temperature conditions.[2][3]

This guide focuses on two cornerstone techniques of thermal analysis:

-

Differential Scanning Calorimetry (DSC): A technique that measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is instrumental in identifying phase transitions such as melting, crystallization, and glass transitions.[4]

-

Thermogravimetric Analysis (TGA): This method continuously measures the mass of a sample as it is heated in a controlled atmosphere. TGA is crucial for determining the thermal stability of a compound and quantifying mass loss associated with decomposition or volatilization.[5][6]

By employing these techniques, researchers can gain a comprehensive understanding of the thermal fingerprint of 3-Phenoxy-1,2-propanediol, which is vital for formulation development, shelf-life prediction, and ensuring manufacturing processes do not induce degradation.

Physicochemical Properties of 3-Phenoxy-1,2-propanediol

A foundational understanding of the physicochemical properties of 3-Phenoxy-1,2-propanediol is essential for interpreting its thermal behavior.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₁₂O₃ | [7] |

| Molecular Weight | 168.19 g/mol | [7] |

| CAS Number | 538-43-2 | [7] |

| Appearance | White crystalline powder/solid | [2] |

| Melting Point | ~67.5 °C (340.65 K) | [2] |

| Boiling Point | 202 °C at 22 mmHg | [4] |

| Decomposition | 285 °C (literature, dec.) | [4] |

Differential Scanning Calorimetry (DSC) Analysis

DSC is a powerful tool for identifying the temperatures and enthalpies of phase transitions. For a crystalline solid like 3-Phenoxy-1,2-propanediol, the most prominent expected thermal event is melting.

Rationale for Experimental Design

The choice of experimental parameters in DSC is critical for obtaining high-quality, reproducible data. A slow heating rate is often employed to ensure thermal equilibrium within the sample and to achieve better resolution of thermal events. The sample mass is kept small to minimize thermal gradients. An inert atmosphere, typically nitrogen, is used to prevent oxidative decomposition during the analysis.

Detailed Experimental Protocol for DSC

This protocol is based on established standards such as ASTM D3418 and ASTM E1269.[8]

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 3-5 mg of 3-Phenoxy-1,2-propanediol into a standard aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of volatile components.

-

Reference Pan: Prepare an empty, hermetically sealed aluminum pan to serve as the reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of any observed thermal events.

Expected DSC Thermogram and Interpretation

Based on its known melting point, the DSC thermogram of 3-Phenoxy-1,2-propanediol is expected to show a sharp endothermic peak corresponding to its melting transition.

Caption: Workflow for DSC analysis of 3-Phenoxy-1,2-propanediol.

| Parameter | Expected Value | Interpretation |

| Melting Onset (Tₒ) | ~65-67 °C | The temperature at which melting begins. |

| Melting Peak (Tₘ) | ~67.5 °C | The temperature of maximum heat absorption during melting. |

| Enthalpy of Fusion (ΔHfus) | To be determined | The energy required to melt the sample, indicative of crystallinity. |

A sharp, well-defined melting peak would suggest a high degree of purity and a stable crystalline form. The absence of other significant thermal events before the onset of decomposition would indicate that the compound does not undergo any polymorphic transformations or other phase changes within the tested temperature range.

Thermogravimetric Analysis (TGA)

TGA provides critical information about the thermal stability and decomposition profile of a material.

Rationale for Experimental Design

The experimental design for TGA aims to accurately measure mass loss as a function of temperature. A controlled heating rate is applied to observe the decomposition process. An inert atmosphere is crucial to study the inherent thermal stability of the compound without the influence of oxidative processes.

Detailed Experimental Protocol for TGA

This protocol is based on established standards such as ASTM E1131.[7]

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of 3-Phenoxy-1,2-propanediol into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) to determine the onset of decomposition and the temperatures of maximum mass loss rates.

Expected TGA Curve and Interpretation

The TGA curve is expected to show a stable baseline until the onset of thermal decomposition, followed by one or more mass loss steps.

Caption: Workflow for TGA analysis of 3-Phenoxy-1,2-propanediol.

| Parameter | Expected Observation | Interpretation |

| Initial Mass Loss | Minimal mass loss below 150 °C | Indicates the absence of significant volatile impurities or adsorbed water. |

| Onset of Decomposition (Tₒₙₛₑₜ) | > 200 °C | The temperature at which significant thermal degradation begins. |

| Decomposition Steps | One or more distinct mass loss steps | Suggests a multi-stage decomposition process. |

| Residual Mass | Low residual mass at 600 °C | Indicates complete decomposition into volatile products. |

The DTG curve will show peaks corresponding to the temperatures of the maximum rate of mass loss for each decomposition step, providing further insight into the degradation kinetics.

Potential Thermal Decomposition Pathways

The thermal decomposition of 3-Phenoxy-1,2-propanediol is likely to be a complex process involving the cleavage of its ether linkage and the degradation of the propanediol chain. The presence of the aromatic ring, ether linkage, and hydroxyl groups will influence the decomposition mechanism.

Based on the principles of thermal degradation of ethers and diols, the following are plausible initial decomposition steps in an inert atmosphere:

-

Cleavage of the C-O Ether Bond: The ether bond is often a point of initial fragmentation at elevated temperatures, which could lead to the formation of phenoxy and propanediol-derived radicals.

-

Dehydration of the Diol: The two hydroxyl groups can undergo intramolecular or intermolecular dehydration reactions.

-

C-C Bond Scission in the Propanediol Chain: The carbon-carbon bonds in the propanediol moiety can also break at high temperatures.

The initial decomposition products are likely to be smaller volatile molecules such as phenol, propanal, and water, which would then undergo further fragmentation at higher temperatures.

Caption: A plausible thermal decomposition pathway for 3-Phenoxy-1,2-propanediol.

Conclusion and Future Perspectives

This technical guide provides a comprehensive, albeit predictive, overview of the thermal analysis of 3-Phenoxy-1,2-propanediol. The detailed DSC and TGA protocols, grounded in established standards, offer a robust framework for researchers to experimentally determine the thermal properties of this compound. The expected thermal profile, based on its known physicochemical properties and the behavior of analogous structures, suggests that 3-Phenoxy-1,2-propanediol is a crystalline solid with a distinct melting point and a multi-step decomposition process at elevated temperatures.

Future experimental work should focus on obtaining high-resolution DSC and TGA data for 3-Phenoxy-1,2-propanediol to validate and refine the predictions made in this guide. Furthermore, evolved gas analysis (EGA) coupled with TGA-MS or TGA-FTIR would provide invaluable experimental evidence for the proposed decomposition pathways. A thorough understanding of the thermal behavior of 3-Phenoxy-1,2-propanediol is not merely an academic exercise but a critical component of ensuring the quality, safety, and efficacy of the pharmaceutical and cosmetic products in which it is a key ingredient.

References

-

PubChem. 3-Phenoxy-1,2-propanediol. [Link]

-

NIST Chemistry WebBook. 1,2-Propanediol, 3-phenoxy-. [Link]

-

Veeprho. Thermogravimetric Analysis in Pharmaceuticals. [Link]

-

Improved Pharma. Thermogravimetric Analysis. [Link]

-

Intertek. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. [Link]

-

Infinita Lab. Thermogravimetric Analysis (TGA) – ASTM E1131 & ISO 11358 Standards. [Link]

-

Auriga Research. Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. [Link]

-

Infinita Lab. ASTM D3418, ASTM E1356, ISO 11357 Differential Scanning Calorimetry. [Link]

-

CMC Laboratories. Differential Scanning Calorimetry (DSC) ASTM E1269. [Link]

-

ASTM International. ASTM E928-03 - Standard Test Method for Determination of Purity by Differential Scanning Calorimetry. [Link]

-

Intertek. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. [Link]

-

Chemistry LibreTexts. Differential Scanning Calorimetry. [Link]

-

TA Instruments. Interpreting Unexpected Events and Transitions in DSC Results. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. resolvemass.ca [resolvemass.ca]

- 3. veeprho.com [veeprho.com]

- 4. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 5. improvedpharma.com [improvedpharma.com]

- 6. aurigaresearch.com [aurigaresearch.com]

- 7. mdpi.com [mdpi.com]

- 8. eng.uc.edu [eng.uc.edu]

An In-Depth Technical Guide to the Early Studies and Discovery of Glyceryl Ethers

Abstract

This technical guide provides a comprehensive overview of the seminal research that led to the discovery and characterization of glyceryl ethers, a unique class of lipids distinguished by an ether linkage between glycerol and a fatty alcohol. Targeted at researchers, scientists, and professionals in drug development, this document chronicles the key discoveries, the pioneering scientists, and the foundational experimental methodologies that established the existence and structure of these compounds. We will explore the initial isolation from marine organisms, the intricate process of structure elucidation through chemical degradation and synthesis, and the early inquiries into their biological significance. This guide is structured to provide not only a historical narrative but also a detailed look at the scientific reasoning and protocols that underpinned this important chapter in lipid chemistry.

Introduction: A New Class of "Unsaponifiable" Lipids

In the landscape of lipid biochemistry, lipids are broadly categorized based on their behavior upon treatment with alkali, a process known as saponification. Most fats and oils are triglycerides, which are esters of glycerol and three fatty acids. Saponification cleaves these ester bonds, yielding glycerol and fatty acid salts (soaps). However, early 20th-century chemists working with certain natural oils, particularly from marine sources, consistently isolated a fraction that resisted this cleavage. This "unsaponifiable matter" was a complex mixture, but within it lay a novel class of lipids: the glyceryl ethers.

Unlike their ester-linked counterparts, glyceryl ethers possess a chemically robust ether bond (-C-O-C-) linking a long-chain fatty alcohol to the glycerol backbone.[1] This structural feature imparts distinct chemical properties and biological roles. The discovery of these molecules, primarily in the liver oils of sharks and other cartilaginous fish, opened a new frontier in lipid research.[2][3] The common names of the first identified glyceryl ethers—chimyl, batyl, and selachyl alcohols—are derived from the fish species from which they were first isolated.[2] This guide will trace the path from their initial discovery as a chemical curiosity to their structural confirmation, laying the groundwork for future research into their roles in membrane structure and cellular signaling.[2][4]

The Pioneering Discoveries in Marine Oils

The story of glyceryl ethers begins in the early 1920s with Japanese chemists Mitsumaru Tsujimoto and K. Toyama. While investigating the composition of shark liver oils, they encountered significant amounts of this "unsaponifiable" material that could not be accounted for by cholesterol or other known substances. Through meticulous fractional distillation and crystallization, they succeeded in isolating two novel crystalline compounds.

From the liver oil of the ratfish (Chimaera monstrosa), they isolated a substance they named chimyl alcohol .[2] From the basking shark (Cetorhinus maximus) and other related species, they isolated a similar but distinct compound, which they called batyl alcohol .[2][5] A third, unsaturated liquid glyceryl ether, selachyl alcohol , was also identified.[2][6] Their initial analyses revealed these compounds to be composed of a higher fatty alcohol molecule condensed with a glycerol molecule. The key challenge, however, was to determine the precise nature of this linkage.

These early discoveries highlighted marine invertebrates and cartilaginous fish as rich sources of these unusual lipids, a finding that has been repeatedly confirmed over the decades.[3][7][8]

The Chemical Puzzle: Elucidating the Ether Structure

The central question facing researchers was the nature of the bond between the fatty alcohol and glycerol. Was it an ester, an ether, or some other linkage? The resistance of these compounds to alkaline hydrolysis strongly suggested an ether bond.[1] The definitive proof, however, required rigorous chemical degradation and, ultimately, total synthesis. The work of Sir Ian Heilbron and his colleagues in the United Kingdom was instrumental in solving this structural puzzle.

The core of their strategy was to break the molecule into identifiable fragments. By subjecting batyl alcohol to vigorous oxidation with potassium permanganate, they were able to cleave the molecule and identify one of the products as stearic acid. This confirmed that batyl alcohol was derived from an 18-carbon saturated fatty alcohol (stearyl alcohol). The other fragment was derived from the glycerol backbone.

Further experiments involving acetylation and other derivatization techniques confirmed that two hydroxyl groups on the glycerol moiety were free, indicating that the linkage to the fatty alcohol occurred at one of the primary (α or sn-1) positions of the glycerol molecule. This led to the proposed structure of batyl alcohol as α-octadecyl glyceryl ether (1-O-octadecyl-sn-glycerol).[5] A similar approach confirmed chimyl alcohol as α-hexadecyl glyceryl ether (1-O-hexadecyl-sn-glycerol).[9]

Key Experimental Workflow: Structure Elucidation

The logical flow of these early experiments was a masterpiece of classical organic chemistry, progressing from raw material to a confirmed chemical structure.

Caption: Workflow for the isolation and structural elucidation of glyceryl ethers.

Protocol: Williamson Ether Synthesis for Batyl Alcohol Confirmation

The final, irrefutable proof of the α-glyceryl ether structure came from its chemical synthesis. The Williamson ether synthesis, a classic method for forming ethers, was adapted for this purpose.[10] This involves the reaction of an alkoxide with a primary alkyl halide.

Objective: To synthesize 1-O-octadecyl-sn-glycerol and compare its properties to naturally derived batyl alcohol.

Materials:

-

Sodium metal

-

Stearyl alcohol (Octadecanol)

-

3-chloro-1,2-propanediol (α-chlorohydrin)

-

Anhydrous solvent (e.g., xylene)

Methodology:

-

Preparation of Sodium Stearate (Alkoxide):

-

In a reaction vessel under an inert atmosphere (to prevent reaction with water/air), dissolve a stoichiometric amount of sodium metal in an excess of molten stearyl alcohol.

-

This reaction forms sodium stearate (CH₃(CH₂)₁₇ONa), a strong nucleophile. The excess stearyl alcohol can be removed later by distillation.

-

-

Nucleophilic Substitution Reaction:

-

Add 3-chloro-1,2-propanediol to the reaction mixture containing the sodium stearate.

-

Heat the mixture under reflux in an anhydrous solvent like xylene for several hours.

-

The stearate alkoxide ion attacks the carbon atom bonded to the chlorine atom, displacing the chloride ion in an Sₙ2 reaction.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture.

-

Wash the mixture with water to remove the sodium chloride byproduct and any unreacted 3-chloro-1,2-propanediol.

-

The organic layer, containing the synthetic batyl alcohol, is then separated.

-

Purify the product by recrystallization from a suitable solvent (e.g., hexane or acetone).

-

-

Confirmation:

-

Measure the melting point of the synthetic product.

-

Perform a mixed melting point analysis with an authentic sample of batyl alcohol isolated from natural sources. No depression in the melting point confirms that the two substances are identical.

-

The successful synthesis of a compound with properties identical to natural batyl alcohol provided conclusive evidence for the 1-O-alkyl glyceryl ether structure.[5]

Properties and Early Biological Inquiries

With their structures confirmed, researchers began to characterize the physical and chemical properties of these new lipids.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Fatty Alcohol Moiety |

| Chimyl Alcohol | C₁₉H₄₀O₃ | 316.52 | 61-62 | Hexadecyl (16:0) |

| Batyl Alcohol | C₂₁H₄₄O₃ | 344.58 | 70-71 | Octadecyl (18:0) |

| Selachyl Alcohol | C₂₁H₄₂O₃ | 342.56 | Liquid at RT | Oleyl (18:1) |

| (Note: Properties are approximate values from early literature.)[5] |

The discovery of glyceryl ethers in hematopoietic (blood-forming) organs like bone marrow and spleen, in addition to fish liver, sparked interest in their potential physiological roles.[11][12] Early studies were largely observational, but several hypotheses were put forward:

-

Precursors for More Complex Lipids: It was proposed that glyceryl ethers could serve as the backbone for other lipid classes, a hypothesis that was later proven correct with the discovery of plasmalogens and ether-linked phospholipids.[4][9]

-

Energy Storage: Given their high concentration in the livers of some sharks, it was suggested they could be a form of energy reserve, analogous to triglycerides.

-

Hematopoietic and Immune Function: The presence of these compounds in bone marrow led to early investigations into their effects on red and white blood cell production, with some reports suggesting a stimulatory effect.[2]

These early lines of inquiry, while rudimentary by modern standards, correctly anticipated the importance of ether lipids in fundamental biological processes that are still being actively researched today.[2][4]

Conclusion and Legacy

The early studies on glyceryl ethers, from their isolation by Tsujimoto and Toyama to their structural elucidation by Heilbron, represent a triumph of classical natural product chemistry. This foundational work successfully identified a new class of lipids with a chemically stable ether bond, distinguishing them from the vast majority of ester-based glycerolipids. The meticulous application of chemical degradation, derivatization, and ultimately, chemical synthesis, provided an unambiguous structural assignment.

This pioneering research laid the essential groundwork for understanding the vast and complex world of ether lipids. It enabled the later discovery of plasmalogens, which have a vinyl-ether bond, and the platelet-activating factor (PAF), a potent signaling molecule with a glyceryl ether backbone.[1][2] Today, we understand that ether lipids are critical components of cell membranes, particularly in nervous tissue and the heart, and are involved in protecting cells from oxidative stress. The journey that began with the analysis of shark liver oil has led to a deep and ongoing appreciation for the structural diversity and functional importance of lipids in health and disease.

References

-

The molecular structures of glycerol ether lipids. ResearchGate. Available at: [Link]

-

The Isolation and Identification of Batyl Alcohol and Cholesterol from Yellow Bone Marrow. Journal of the American Chemical Society. Available at: [Link]

-

Glycerol ethers. Cyberlipid. Available at: [Link]

-

Alkyl Glycerol Ethers as Adaptogens. National Center for Biotechnology Information. Available at: [Link]

-

Batyl alcohol. Wikipedia. Available at: [Link]

-

Selachyl, chimyl and batyl alcohols chemical structures. ResearchGate. Available at: [Link]

-

Protective Properties of Marine Alkyl Glycerol Ethers in Chronic Stress. National Center for Biotechnology Information. Available at: [Link]

-

Chimyl Alcohol Exhibits Proinflammatory Activity in vivo and in vitro. National Center for Biotechnology Information. Available at: [Link]

-

Glycerol Ether Synthesis: A Bench Test for Green Chemistry Concepts and Technologies. American Chemical Society Publications. Available at: [Link]

-

Obtaining glycerol alkyl ethers via Williamson synthesis in heterogeneous media using amberlyst-A26TM −OH form and KOH/Al2O3 a. Taylor & Francis Online. Available at: [Link]

-

Trends in the discovery of new marine natural products from invertebrates over the last two decades--where and what are we bioprospecting? National Center for Biotechnology Information. Available at: [Link]

-